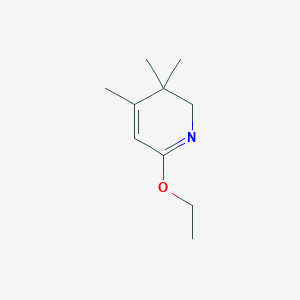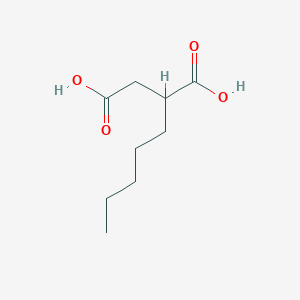
(1S,2S)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane is a chiral organophosphine compound that features two boron atoms and two phosphine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane typically involves the reaction of a suitable diboryl precursor with a chiral phosphine ligand. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and anhydrous solvents to prevent the hydrolysis of sensitive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron atoms to borohydrides.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane is used as a ligand in transition metal catalysis. Its chiral nature makes it valuable for enantioselective reactions.
Biology
While direct biological applications are less common, derivatives of this compound could be explored for their potential in drug development and molecular recognition.
Medicine
Industry
In industry, this compound could be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1S,2S)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane in catalysis involves the coordination of the phosphine groups to a metal center, facilitating various catalytic cycles. The boron atoms can also participate in reactions, providing additional reactivity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane: The enantiomer of the compound .
1,2-bis(diphenylphosphino)ethane: A related phosphine ligand without boron atoms.
1,2-bis(dimethylphosphino)ethane: Another related ligand with different substituents on the phosphine groups.
Uniqueness
The presence of both boron and phosphine groups in (1S,2S)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane makes it unique compared to other ligands
Properties
Molecular Formula |
C12H26B2P2 |
|---|---|
Molecular Weight |
253.9 g/mol |
InChI |
InChI=1S/C12H26B2P2/c1-11(2,3)15(7)9(13)10(14)16(8)12(4,5)6/h9-10H,1-8H3/t9-,10-,15?,16?/m1/s1 |
InChI Key |
WHIUDQFWJJIONJ-DCYIXLHKSA-N |
Isomeric SMILES |
[B][C@@H]([C@H]([B])P(C)C(C)(C)C)P(C)C(C)(C)C |
Canonical SMILES |
[B]C(C([B])P(C)C(C)(C)C)P(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13832995.png)



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-[(2-chloroethanimidoyl)amino]pentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid](/img/structure/B13833027.png)
![tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13833031.png)

![5-[(2R,4S,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B13833037.png)
![2-Deoxy-D-glucose-[3H(G)]](/img/structure/B13833045.png)

![N-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4-yl)stearamide](/img/structure/B13833072.png)

